2-Cyclopentyl-2-methoxyacetic acid
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Overview
Description
2-Cyclopentyl-2-methoxyacetic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is characterized by a cyclopentyl group attached to a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-methoxyacetic acid typically involves the reaction of cyclopentylmagnesium bromide with methoxyacetic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and acidified to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve the use of more scalable and cost-effective processes. One such method includes the catalytic hydrogenation of cyclopentylideneacetic acid in the presence of a methanol solvent. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylideneacetic acid.
Reduction: Reduction reactions can convert the compound into cyclopentylmethanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Cyclopentylideneacetic acid.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopentyl-2-methoxyacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A simpler analog with a methoxy group attached to acetic acid.
Cyclopentylacetic acid: Lacks the methoxy group but retains the cyclopentyl moiety.
Cyclopentylmethanol: A reduction product of 2-Cyclopentyl-2-methoxyacetic acid.
Uniqueness
This compound is unique due to the presence of both the cyclopentyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-cyclopentyl-2-methoxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-7(8(9)10)6-4-2-3-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQKPIZWLMCGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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